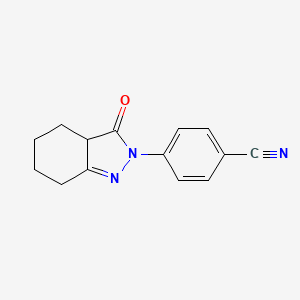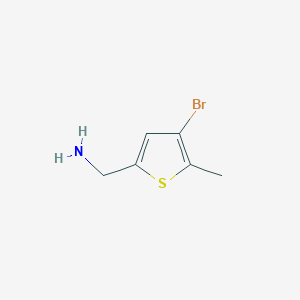
2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 2-position, a furan ring at the 4-position, and a cyano group at the 5-position. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with guanidine to form the intermediate 2-amino-4-(furan-2-yl)pyrimidine. This intermediate is then subjected to a cyanation reaction using reagents such as potassium cyanide or sodium cyanide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-Amino-4-(furan-2-yl)pyrimidine-5-amine.
Substitution: N-substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, it has been designed as an ATP mimicking tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). This involves binding to the ATP-binding site of the receptor, thereby inhibiting its activity and preventing downstream signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives such as:
2-Amino-4-(thiophen-2-yl)pyrimidine-5-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring, which may affect its electronic properties and reactivity.
2-Amino-4-(pyridin-2-yl)pyrimidine-5-carbonitrile: Contains a pyridine ring, which can influence its binding affinity to certain biological targets.
2-Amino-4-(phenyl)pyrimidine-5-carbonitrile: The phenyl ring provides different steric and electronic effects compared to the furan ring .
These comparisons highlight the unique properties of this compound, such as its potential for specific interactions with biological targets and its versatility in chemical reactions.
Propriétés
Formule moléculaire |
C9H6N4O |
|---|---|
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H6N4O/c10-4-6-5-12-9(11)13-8(6)7-2-1-3-14-7/h1-3,5H,(H2,11,12,13) |
Clé InChI |
SHQCTKNTCJCXBS-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C2=NC(=NC=C2C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13549171.png)

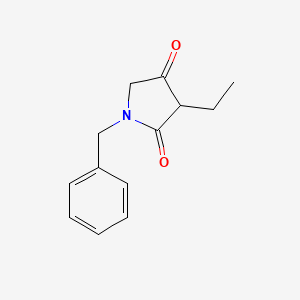
![[Bromo(isocyanato)methyl]benzene](/img/structure/B13549180.png)
![2-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13549186.png)
![(2R)-1-[(2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13549191.png)
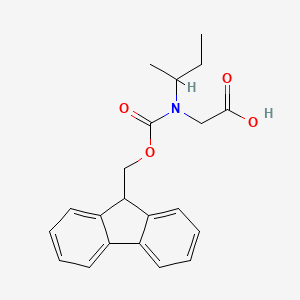
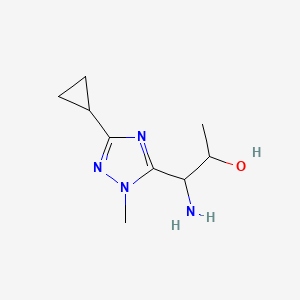
![2-Amino-2-(1H-benzo[d]imidazol-5-yl)ethan-1-ol](/img/structure/B13549210.png)
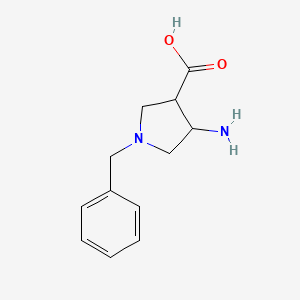
![2-[1-(Methylamino)cyclobutyl]ethanol](/img/structure/B13549220.png)

